5-Bromo-2-(3-chlorophenoxy)aniline
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Overview
Description
The compound 5-Bromo-2-(3-chlorophenoxy)aniline is not directly discussed in the provided papers. However, insights into its characteristics can be inferred from studies on similar brominated and chlorinated aniline derivatives. Aniline derivatives are a class of compounds that have been extensively studied due to their importance in various chemical industries, including agrochemicals and pharmaceuticals. These compounds often exhibit unique reactivity due to the presence of electron-withdrawing or electron-donating substituents on the aromatic ring, which can significantly alter their physical and chemical properties .
Synthesis Analysis
The synthesis of brominated aniline derivatives can be achieved through selective bromination techniques. For instance, aniline can be selectively brominated using molecular bromine adsorbed on zeolite 5A in carbon tetrachloride, which yields monobromoanilines . This method demonstrates the potential for targeted synthesis of a compound like 5-Bromo-2-(3-chlorophenoxy)aniline by applying similar principles of selective halogenation and functional group introduction.
Molecular Structure Analysis
The molecular structure of brominated and chlorinated aniline derivatives can be complex, with various substituents influencing the overall geometry and electronic distribution. For example, the crystal structure of a bromo-aniline nickel complex was determined using single-crystal X-ray diffraction, revealing intermolecular π-π interactions within the crystal lattice . Such structural analyses are crucial for understanding the reactivity and potential applications of these compounds.
Chemical Reactions Analysis
Brominated aniline derivatives can participate in a range of chemical reactions, including polymerization. The bromo-aniline nickel complex mentioned earlier was shown to catalyze the polymerization of norbornene, indicating that brominated anilines can be used as catalysts in polymer synthesis . Additionally, the reactivity of brominated thiophenes suggests that brominated anilines may also undergo rearrangements and decompositions under certain conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated and chlorinated aniline derivatives can be deduced from vibrational spectroscopy studies and quantum chemical calculations. For example, the vibrational characteristics of a chloro-trifluoromethyl aniline were investigated using FT-IR and FT-Raman spectroscopy, and DFT calculations were used to derive optimized geometry and vibrational wavenumbers . These studies provide insights into the stability, reactivity, and potential applications of these compounds.
Scientific Research Applications
1. Spectrophotometric Reagents for Metal Determination
One application of 5-Bromo-2-(3-chlorophenoxy)aniline derivatives is in the spectrophotometric determination of metals. A study by Horiguchi et al. (1983) synthesized water-soluble pyridylazoaniline reagents, including 2-(5-bromo-2-pyridylazo)-5-(N-propyl-N-sulfopropylamino)aniline (5-Br-PSAA). This compound was found to be sensitive and selective for iron(II), making it useful for tracing iron(II) in biological samples like blood serum, with higher sensitivity than existing reagents (Horiguchi, Saito, Imamura, & Kina, 1983).
2. Vibrational, Geometrical, and Electronic Properties Study
Substituted N-phenoxyethylanilines, including derivatives of 5-Bromo-2-(3-chlorophenoxy)aniline, have been studied for their vibrational, geometrical, and electronic properties. Finazzi et al. (2003) conducted infrared spectroscopic studies and theoretical calculations to gain insights into these properties, helping in understanding the behavior of these compounds at different temperatures (Finazzi, Piovoso, Massa, Jubert, Romanelli, Jios, & Autino, 2003).
3. Chemoselective Amination
5-Bromo-2-(3-chlorophenoxy)aniline derivatives are also significant in chemoselective amination processes. Stroup et al. (2007) described the chemoselective functionalization of 5-bromo-2-chloro-3-fluoropyridine, where catalytic amination conditions afford exclusive bromide substitution for secondary amines and primary anilines. This research highlights the utility of these compounds in selective synthesis processes (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).
Safety And Hazards
“5-Bromo-2-(3-chlorophenoxy)aniline” is considered hazardous. It can cause skin irritation and serious eye irritation. It is harmful if swallowed and can cause specific target organ toxicity, affecting the respiratory system . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray of this compound .
properties
IUPAC Name |
5-bromo-2-(3-chlorophenoxy)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrClNO/c13-8-4-5-12(11(15)6-8)16-10-3-1-2-9(14)7-10/h1-7H,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICWMHSIRQZRTEJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OC2=C(C=C(C=C2)Br)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.56 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(3-chlorophenoxy)aniline |
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